N-[2-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a benzisothiazolyl acetamide moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.
Coupling Reactions: The final step involves coupling the difluoromethoxyphenyl group with the benzisothiazole core using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The difluoromethoxy group and benzisothiazole core can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a phenyl ring with a methoxy group.
Dichloroaniline: Contains an aniline ring with chlorine substituents.
Uniqueness
N-[2-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to the presence of both difluoromethoxy and benzisothiazole groups, which impart distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C16H12F2N2O5S |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H12F2N2O5S/c17-16(18)25-12-7-3-2-6-11(12)19-14(21)9-20-15(22)10-5-1-4-8-13(10)26(20,23)24/h1-8,16H,9H2,(H,19,21) |
InChI Key |
YBWRPRHJIDRNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC=C3OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.